tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
Description
Significance of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its utility as a versatile building block in multi-step organic synthesis. The presence of two distinct functional groups—a carbamate-protected amine and a hydroxymethyl group—at different positions on the cyclohexyl ring allows for selective and sequential chemical transformations. This bifunctionality is highly valued in the construction of complex molecular architectures.
In the field of pharmaceutical development, this compound serves as a key intermediate in the synthesis of a variety of drug candidates. chemimpex.comchemimpex.com Its cyclohexane (B81311) core is a desirable scaffold for molecules targeting a range of biological pathways. Researchers have utilized it in the development of potential therapeutics for neurological disorders, pain management, and inflammatory conditions. chemimpex.com Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals, where it can be integrated into pesticides and herbicides to potentially enhance their stability and efficacy. chemimpex.comchemimpex.com The compound's structure also makes it a valuable intermediate in the production of other specialty chemicals. chemimpex.com
Overview of Structural Features and Their Synthetic Utility in Research Contexts
The synthetic versatility of this compound is a direct result of its distinct structural components: the tert-butoxycarbonyl (Boc) protecting group, the cyclohexane scaffold, and the hydroxymethyl group.
The Cyclohexyl Scaffold: The cyclohexane ring provides a non-planar, three-dimensional (sp³-rich) scaffold. In medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic (sp²-rich) structures in an effort to improve the physicochemical properties of drug candidates, a concept often referred to as "escaping from flatland". nih.govresearchgate.net Molecules with greater three-dimensional character may have improved properties and a higher potential for success in clinical trials. nih.gov The cyclohexane core serves as an attractive scaffold for this purpose, and the replacement of phenyl rings with cyclohexyl rings in drug-like molecules can lead to compounds with similar or enhanced biological affinities. nih.govresearchgate.net
The Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group (-CH₂OH) is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as halides or ethers. This reactivity allows for further chemical modifications and the attachment of other molecular fragments, expanding its utility in drug design and the creation of more complex molecules. chemimpex.com
The combination of these features in a single molecule allows synthetic chemists to perform a variety of transformations selectively at either the amine (after deprotection) or the alcohol, making it a highly adaptable intermediate.
Historical Context of Carbamate-Protected Amines and Cyclohexyl Scaffolds in Organic Synthesis Methodologies
The utility of this compound is built upon well-established principles in organic chemistry, particularly the use of protecting groups and the strategic incorporation of specific structural scaffolds.
The concept of protecting functional groups is a cornerstone of modern organic synthesis, enabling chemists to build complex molecules with high precision. nbinno.com Among the various strategies, the protection of amines as carbamates is perhaps the most common. chemistrysteps.com The tert-butoxycarbonyl (Boc) group, popularized in the mid-20th century, became exceptionally valuable, especially in the field of solid-phase peptide synthesis (SPPS). total-synthesis.com Its acid-lability provided an "orthogonal" protection strategy to other groups that are removed by different mechanisms (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz groups), allowing for the systematic and controlled assembly of amino acids into peptides. total-synthesis.com This ability to selectively protect and deprotect amines has empowered chemists to undertake multi-step syntheses with greater efficiency and yield. nbinno.comnih.gov
Concurrently, the strategic use of specific molecular scaffolds has become a central theme in medicinal chemistry. While aromatic rings have historically dominated the landscape of drug discovery, there has been a significant shift towards incorporating more aliphatic, three-dimensional scaffolds. researchgate.net The cyclohexane ring is a prime example of such a scaffold. Its conformational flexibility (existing primarily in a chair conformation) allows substituents to adopt well-defined spatial orientations (axial or equatorial), which can be crucial for precise interactions with biological targets like enzymes and receptors. The deliberate move towards non-planar structures like the cyclohexane ring is a key strategy for improving drug properties and exploring new chemical space. nih.gov
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 351.6 ± 11.0 °C (Predicted) chemicalbook.comsigmaaldrich.com |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) chemicalbook.com |
| pKa | 12.48 ± 0.40 (Predicted) chemicalbook.com |
| Storage Conditions | 0-8 °C chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347184-89-8 | |
| Record name | tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 3 Hydroxymethyl Cyclohexyl Carbamate
Precursor Compounds and Starting Materials in the Synthesis of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
The principal and most direct precursor for the synthesis of this compound is 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid . This precursor contains the necessary carbamate-protected amine and the cyclohexyl core, with the carboxylic acid group positioned for reduction to the target hydroxymethyl group. This key intermediate exists as two diastereomers: cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid and trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.
The synthesis of these precursors generally begins with 3-aminobenzoic acid . Catalytic hydrogenation of the aromatic ring of 3-aminobenzoic acid yields a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. nih.govnih.gov This mixture is then subjected to protection with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O), to afford the respective cis- and trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid isomers. chemicalbook.com The separation of these diastereomers is a critical step for stereoselective synthesis and can be achieved through methods such as fractional crystallization or selective esterification. google.compatsnap.com
| Precursor/Starting Material | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3-Aminobenzoic acid | Aromatic starting material for the cyclohexyl ring. | |
| cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | Structure not available | Direct precursor to the cis-isomer of the final product. nih.gov |
| trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | Structure not available | Direct precursor to the trans-isomer of the final product. chemimpex.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent for the introduction of the Boc protecting group. |
Reduction Strategies in the Preparation of this compound
The conversion of the carboxylic acid precursor to the final hydroxymethyl compound is a critical reduction step. The choice of reducing agent is pivotal for achieving high yield and chemoselectivity, especially in complex molecules.
Borane-Mediated Reduction of Carboxylic Acid Precursors to this compound
Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids. youtube.comyoutube.com The reduction of 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid with borane proceeds under mild conditions to yield this compound.
The mechanism involves the initial reaction of three equivalents of the carboxylic acid with one equivalent of borane to form a triacyloxyborane intermediate. This intermediate is subsequently reduced by another equivalent of borane. The high selectivity of borane for carboxylic acids is a significant advantage, as it allows the reduction to occur without affecting other potentially sensitive functional groups such as esters, amides, or nitro groups that might be present in the molecule. nih.govacsgcipr.org This makes borane-mediated reduction a robust method for this transformation.
Catalytic Hydrogenation Approaches for this compound Synthesis
While catalytic hydrogenation is a powerful tool in organic synthesis, its direct application for the reduction of carboxylic acids to alcohols is challenging and less common than hydride-based methods for substrates of this type. researchgate.net The hydrogenation of a carboxylic acid functional group typically requires harsh reaction conditions, such as high pressures of hydrogen and elevated temperatures, along with specialized catalysts, often based on ruthenium (Ru) or rhenium (Re). d-nb.infoyoutube.com Such conditions can compromise the integrity of other functional groups, including the Boc-protecting group.
However, catalytic hydrogenation is instrumental in the synthesis of the precursor compound, as described in section 2.1. The saturation of the aromatic ring of 3-aminobenzoic acid to form 3-aminocyclohexanecarboxylic acid is efficiently carried out using catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). nih.gov For the final reduction step of the carboxylic acid to the alcohol, borane-mediated methods or other hydride reagents are generally preferred due to their milder conditions and superior chemoselectivity. nih.gov
Stereoselective Synthesis of Defined Isomers of this compound
The cyclohexane (B81311) ring in this compound has stereocenters, leading to the existence of both diastereomers (cis and trans) and enantiomers. The synthesis of specific stereoisomers is crucial for various applications and requires precise stereocontrol.
Diastereoselective Synthesis of cis- and trans-tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
The diastereoselective synthesis of either the cis- or trans-isomer of the target compound is achieved by controlling the stereochemistry of the precursor, 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid. The reduction of the carboxylic acid group to a hydroxymethyl group does not typically affect the existing stereocenters on the cyclohexane ring.
The synthesis starts with the hydrogenation of 3-aminobenzoic acid, which produces a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. nih.gov After Boc-protection, the resulting diastereomeric mixture of Boc-protected acids must be separated. chemicalbook.com Techniques for separation include:
Fractional Crystallization: Exploiting the different solubilities of the cis and trans isomers to selectively crystallize one from the solution.
Selective Esterification: Reacting the mixture under conditions where one isomer (e.g., the cis isomer) esterifies more readily, allowing the unreacted trans acid to be isolated. google.compatsnap.com
Once the pure cis- or trans-carboxylic acid precursor is isolated, its reduction, for example with borane, directly yields the corresponding pure cis- or trans-tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate.
Enantioselective Synthesis of Chiral this compound Isomers
The production of enantiomerically pure isomers, such as tert-Butyl [(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate, requires an enantioselective approach. nih.gov This is most commonly achieved through the resolution of a racemic precursor.
A key strategy involves the chiral resolution of racemic cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid. researchgate.net Common methods for this resolution include:
Classical Salt Resolution: The racemic acid is treated with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows them to be separated by crystallization. After separation, the acid is regenerated from the salt, yielding the desired enantiomer. wikipedia.org
Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic mixture, leaving the other unreacted. This allows for the separation of the reacted and unreacted enantiomers. An enzymatic approach has been demonstrated for the synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid. researchgate.net
Protecting Group Chemistry in the Preparation of this compound
Protecting group chemistry is a cornerstone in the synthesis of complex organic molecules like this compound. It allows for the selective masking of a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. In the context of this specific carbamate (B1207046), the tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality.
The introduction of the Boc group is typically achieved by reacting the corresponding amino alcohol, (3-aminocyclohexyl)methanol, with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The base, often a tertiary amine like triethylamine or an inorganic base such as sodium bicarbonate, is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. This reaction is generally high-yielding and proceeds under mild conditions, making it a favored method in multi-step syntheses.
The choice of the Boc group is strategic due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. However, it can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), which liberates the free amine along with the byproducts isobutene and carbon dioxide. masterorganicchemistry.com This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups that might be present in a more complex derivative of the target molecule.
The table below summarizes the key aspects of the Boc protection strategy in the synthesis of this compound.
| Protecting Group | Reagent for Introduction | Typical Reaction Conditions | Method of Removal | Key Advantages |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., Triethylamine, NaHCO₃), Solvent (e.g., Dichloromethane, THF), Room Temperature | Strong Acid (e.g., Trifluoroacetic Acid, HCl in Dioxane) | Stability to a wide range of non-acidic conditions, clean removal. |
The synthesis can also be envisioned starting from a different precursor where the hydroxyl group is initially protected, allowing for manipulations of the amino group. For instance, a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, could be installed on the primary alcohol. youtube.com Following the protection of the amine with the Boc group, the silyl ether can be selectively removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF) without affecting the Boc group. This alternative strategy highlights the versatility of protecting group chemistry in directing the synthetic pathway.
Novel Methodologies and Green Chemistry Approaches for this compound Synthesis
Recent advances in organic synthesis have emphasized the development of more sustainable and environmentally friendly methods, often referred to as "green chemistry." These principles are increasingly being applied to the synthesis of valuable chemical intermediates, including carbamates.
One novel approach that aligns with green chemistry principles is the use of enzymatic catalysis. Lipases, for example, have been shown to catalyze the formation of carbamates under mild conditions in non-hazardous solvents. This biocatalytic approach offers high selectivity and can reduce the generation of chemical waste compared to traditional methods.
Furthermore, the development of solvent-free or "on-water" reaction conditions for Boc protection represents a significant step towards greener synthetic protocols. These methods can reduce the reliance on volatile organic compounds (VOCs), which are often environmentally problematic.
Another area of innovation is the exploration of alternative, less hazardous reagents for the introduction of the Boc group. While (Boc)₂O is widely used, research into solid-supported Boc-donating reagents is ongoing. These reagents can simplify product purification through simple filtration and potentially be recycled, further enhancing the sustainability of the process.
A comparative overview of traditional versus potential green chemistry approaches for the synthesis of this compound is presented in the table below.
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Advantages of Green Approach |
| Boc Protection | Use of (Boc)₂O in chlorinated solvents (e.g., Dichloromethane) with a stoichiometric amount of base. | Enzymatic acylation using a lipase in a green solvent (e.g., 2-methyltetrahydrofuran) or solvent-free conditions. | Reduced use of hazardous solvents, milder reaction conditions, potential for catalyst recycling, and improved atom economy. |
| Work-up and Purification | Aqueous work-up followed by column chromatography using silica gel and organic solvents. | Use of solid-supported reagents for simplified filtration-based purification; crystallization instead of chromatography. | Minimized solvent waste, reduced energy consumption, and lower material usage. |
The exploration of continuous flow chemistry for the synthesis of carbamates is also a promising avenue. Flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for process automation and scalability, all of which contribute to a more efficient and sustainable manufacturing process. While specific examples for this compound may not be extensively documented, the principles demonstrated in the synthesis of other carbamates provide a clear roadmap for future improvements in its preparation. google.com
Chemical Reactivity and Transformations of Tert Butyl 3 Hydroxymethyl Cyclohexyl Carbamate
Reactions Involving the Hydroxymethyl Moiety of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo oxidation, esterification, etherification, and various nucleophilic substitution reactions.
Oxidation Reactions
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. These transformations are fundamental in synthetic chemistry for introducing carbonyl functionalities.
Mild Oxidation to Aldehydes: Mild oxidizing agents are used to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The Boc protecting group is stable under these conditions. Common reagents for this transformation include:
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a selective and mild oxidation of alcohols to aldehydes under neutral pH and at room temperature. wikipedia.orgorganic-chemistry.org The reaction is typically performed in dichloromethane (B109758) (DCM) and is known for its high yields and tolerance of sensitive functional groups. wikipedia.orgalfa-chemistry.com
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (e.g., -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org It is known for its mild conditions and wide functional group compatibility. wikipedia.orgyoutube.com
Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Reagents for this include:
Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A classic but powerful oxidizing agent. The strongly acidic conditions, however, risk cleaving the acid-sensitive Boc group.
Potassium Permanganate (KMnO₄): A potent oxidizing agent, typically used under basic or neutral conditions followed by an acidic workup. Careful control of conditions is necessary to avoid unwanted side reactions.
| Transformation | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | tert-Butyl [3-formylcyclohexyl]carbamate |
| Alcohol to Aldehyde | DMSO, (COCl)₂, Et₃N (Swern) | DCM, -78 °C to Room Temperature | tert-Butyl [3-formylcyclohexyl]carbamate |
| Alcohol to Carboxylic Acid | KMnO₄ | Basic solution, heat; then H₃O⁺ workup | 3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which are common transformations for protecting the alcohol or for introducing new functionalities.
Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild method compatible with the Boc group.
Etherification: Ethers can be synthesized through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.
Nucleophilic Substitutions and Derivatizations
To undergo nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is typically a two-step process:
Activation of the Hydroxyl Group: The alcohol is converted into a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, it can be converted into an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).
Nucleophilic Displacement: The activated intermediate is then treated with a nucleophile, which displaces the leaving group. This SN2 reaction allows for the introduction of a wide variety of functional groups.
A particularly useful transformation is the conversion of the alcohol to an azide (B81097). The Mitsunobu reaction provides a direct method for this conversion, using reagents like triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an azide source such as diphenyl phosphoryl azide (DPPA) or zinc azide. organic-chemistry.orgcmu.edutudublin.ie The resulting azide can then be reduced to an amine, providing a route to 1,3-diaminated cyclohexane (B81311) derivatives.
Transformations of the tert-Butyl Carbamate (B1207046) (Boc) Group in this compound
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org
Deprotection Strategies for the Carbamate Functionality
The removal, or deprotection, of the Boc group regenerates the free amine. This is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900) gas. commonorganicchemistry.commasterorganicchemistry.com A transient carbamic acid intermediate then decarboxylates to yield the free amine. commonorganicchemistry.com
Common acidic reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): Often used neat or as a solution in a solvent like dichloromethane (DCM). commonorganicchemistry.comnih.govstackexchange.com
Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. stackexchange.com
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is an effective and mild reagent for Boc deprotection and is compatible with many other acid-sensitive groups. nih.govacs.orgorganic-chemistry.org
The choice of acid and solvent allows for tuning the reaction conditions, which can be important for substrates with other acid-labile functional groups. acsgcipr.org
| Reagent | Typical Solvent | Conditions | Product |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | [3-(Hydroxymethyl)cyclohexyl]ammonium trifluoroacetate |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | [3-(Hydroxymethyl)cyclohexyl]ammonium chloride |
| 85% Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Room Temperature to 50 °C | [3-(Hydroxymethyl)cyclohexyl]amine |
Derivatization of the Nitrogen Atom
Once the Boc group is removed, the resulting primary amine is nucleophilic and can undergo a variety of derivatization reactions. This opens up pathways to a vast array of new compounds. Standard transformations include:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for controlled alkylation.
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental reaction in peptide synthesis.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important functional groups in many pharmaceuticals.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to form ureas and different carbamates, respectively.
These derivatization reactions allow the [3-(hydroxymethyl)cyclohexyl]amine core to be incorporated into more complex molecules for various applications in medicinal chemistry and materials science.
Modifications of the Cyclohexyl Ring System in this compound
The cyclohexyl ring of this compound serves as a scaffold that can be functionalized or stereochemically altered to introduce specific structural features. These modifications are crucial for tailoring the molecule for various applications, including its role as a key building block in the synthesis of pharmacologically active compounds and specialty chemicals. chemimpex.com
Ring Functionalization and Derivatization
The primary alcohol of the hydroxymethyl group is a key site for initiating functionalization of the cyclohexyl ring. Standard organic transformations can be employed to convert the hydroxyl group into other functionalities, thereby altering the chemical properties of the entire molecule.
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl [3-formylcyclohexyl]carbamate. This transformation is a critical step for subsequent reactions such as reductive amination or Wittig-type reactions to introduce new carbon-carbon or carbon-nitrogen bonds. Mild oxidation conditions are typically employed to avoid over-oxidation to the carboxylic acid.
Conversion to Azide: The hydroxyl group can be converted to an azide, forming tert-butyl [3-(azidomethyl)cyclohexyl]carbamate. This is often achieved through a two-step process involving activation of the alcohol, for instance, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide salt. The resulting azide is a versatile functional group that can be reduced to a primary amine or participate in cycloaddition reactions. A concise synthesis of a related compound, trans-dihydroxy trans-N-Boc cyclohexene, involved the catalytic opening of an epoxide ring to yield a trans-azido cyclohexene, which was subsequently reduced. tci-thaijo.org
The following table summarizes common reagents and expected products for the functionalization of the hydroxymethyl group:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. MsCl, Et3N2. NaN3 | tert-Butyl [3-(azidomethyl)cyclohexyl]carbamate | Nucleophilic Substitution |
| This compound | PCC or Swern Oxidation | tert-Butyl [3-formylcyclohexyl]carbamate | Oxidation |
| tert-Butyl [3-(azidomethyl)cyclohexyl]carbamate | H2, Pd/C | tert-Butyl [3-(aminomethyl)cyclohexyl]carbamate | Reduction |
Stereochemical Inversion Strategies
The stereochemistry of the substituents on the cyclohexyl ring is often critical for the biological activity or material properties of the final product. Stereochemical inversion at the carbon bearing the hydroxymethyl group can be achieved through several synthetic strategies.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and widely used method for the inversion of stereochemistry of secondary alcohols. niscpr.res.in While the hydroxymethyl group in the title compound is primary, the principles of the Mitsunobu reaction can be applied to chiral secondary alcohols on a cyclohexyl ring to achieve inversion. The reaction proceeds with a Walden inversion (SN2 mechanism), where a nucleophile displaces the activated hydroxyl group, resulting in the opposite stereoconfiguration at that center.
For a successful Mitsunobu reaction, the choice of nucleophile, phosphine, and azodicarboxylate is crucial. The reaction of a chiral secondary alcohol on a cyclohexyl ring with a suitable acid (e.g., benzoic acid or p-nitrobenzoic acid), triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would lead to the corresponding ester with inverted stereochemistry. Subsequent hydrolysis of the ester would yield the alcohol with the inverted configuration.
Oxidation-Reduction Sequence: An alternative strategy for stereochemical inversion involves an oxidation-reduction sequence. The alcohol is first oxidized to the corresponding ketone or aldehyde. Subsequent stereoselective reduction of the carbonyl group using a chiral reducing agent or a catalyst can then provide access to the desired diastereomer of the alcohol. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the reduction. For example, the stereoselective synthesis of a related compound, (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been accomplished with high diastereomeric purity. niscpr.res.in
The following table outlines the key steps and reagents in these stereochemical inversion strategies:
| Strategy | Step 1 | Reagent(s) for Step 1 | Intermediate | Step 2 | Reagent(s) for Step 2 | Final Product (Inverted Stereochemistry) |
| Mitsunobu Reaction | Activation and Displacement | PPh3, DEAD/DIAD, R-COOH | Ester with inverted stereochemistry | Hydrolysis | LiOH or NaOH | Alcohol |
| Oxidation-Reduction | Oxidation | PCC, Swern, or Dess-Martin periodinane | Ketone/Aldehyde | Stereoselective Reduction | Chiral borane (B79455) reagents, specific enzymes | Alcohol |
Applications of Tert Butyl 3 Hydroxymethyl Cyclohexyl Carbamate As a Building Block in Complex Molecule Synthesis
Utilization in Multi-Step Organic Synthesis Pathways
Tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals. The presence of both a protected amine and a hydroxyl group allows for sequential and regioselective modifications, a key requirement in the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under various reaction conditions and can be readily removed under mild acidic conditions, a feature that is highly desirable in multi-step synthesis. chemimpex.com
One notable application of this building block is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. While specific synthesis pathways directly employing this compound are proprietary and often found within patent literature, the general strategy involves the elaboration of either the hydroxyl or the amino group of the cyclohexane (B81311) scaffold. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the deprotected amine can undergo acylation or alkylation to introduce desired pharmacophoric elements. nih.govmdpi.comvietnamjournal.ru The cyclohexane ring itself provides a rigid scaffold that helps in positioning the functional groups in the correct orientation for binding to the active site of the target enzyme. researchgate.net
Role as a Chiral Scaffold for Diverse Research Targets
The cyclohexane ring of this compound provides a conformationally restricted framework that is highly valuable in medicinal chemistry for the development of chiral scaffolds. researchgate.net When used in its enantiomerically pure form, this compound allows for the synthesis of stereochemically defined molecules, which is critical for achieving selectivity and potency in drug-target interactions. The cyclohexane moiety can serve as a rigid core from which various functional groups can be projected in a well-defined three-dimensional arrangement.
This chiral scaffold approach has been explored in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The ability to introduce diversity at two distinct points (the amine and hydroxyl groups) allows for the generation of libraries of compounds for screening and structure-activity relationship (SAR) studies. The stereochemistry of the cyclohexane ring dictates the spatial relationship between the substituents, influencing how the molecule interacts with its biological target. nih.gov
Precursor in the Synthesis of Scaffolds for Chemical Biology Research
In the field of chemical biology, small molecules are essential tools for probing biological processes. This compound can serve as a precursor for the synthesis of molecular probes and other research tools. The dual functionality of the molecule allows for the attachment of reporter groups (such as fluorophores or biotin) at one position and a reactive group for target engagement at another.
For example, the hydroxyl group can be derivatized to include a fluorescent tag, while the deprotected amine can be modified to incorporate a pharmacophore that targets a specific protein of interest. Such probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and pull-down assays to study protein localization, function, and interactions. The cyclohexane core provides a stable platform for the attachment of these functionalities without interfering with their respective activities. nih.gov
Integration into Materials Science Research Applications
The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers. chemimpex.com
Incorporation into Polymer Matrices for Property Enhancement
This compound can be incorporated into polymer chains as a monomer or used as an additive to modify the properties of existing polymers. The hydroxyl group can participate in polymerization reactions, such as esterification or urethane (B1682113) formation, to become part of a polyester (B1180765) or polyurethane backbone. The presence of the bulky tert-butyl group and the cyclohexane ring can enhance the thermal stability and mechanical properties of the resulting polymer. chemimpex.com For instance, the incorporation of such carbamate-functional monomers can improve adhesion and flexibility in coatings and adhesives. researchgate.netgoogle.com
Application in Functional Material Design
The functional groups of this compound can be utilized to create materials with specific functionalities. For example, after deprotection of the amine, the resulting amino-functionalized polymer can be used for applications such as CO2 capture or as a scaffold for catalysis. The hydroxyl group can also be modified post-polymerization to introduce other functional moieties. The ability to tailor the chemical and physical properties of polymers by incorporating such functional building blocks is a key area of research in materials science. routledge.comgoogle.com
Usage in Agrochemical Formulation Research
In the field of agrochemicals, carbamate (B1207046) derivatives are widely used as pesticides, herbicides, and fungicides. nih.govnih.govwikipedia.org this compound can be used as a building block in the synthesis of new active ingredients or as a component in advanced agrochemical formulations.
Research in this area has focused on developing controlled-release formulations to improve the efficacy and reduce the environmental impact of pesticides. jmaterenvironsci.com Carbamate-containing molecules can be incorporated into polymer matrices or other delivery systems to allow for the slow and sustained release of the active ingredient. The physicochemical properties of this compound, such as its solubility and stability, can be advantageous in designing such formulations. chemimpex.com While specific research on this particular compound in agrochemical formulations is not widely published in open literature, the general utility of carbamates in this field suggests its potential. nih.govacs.org
Enhancing Stability of Active Components
A significant challenge in drug development is ensuring the stability of the active pharmaceutical ingredient (API) both in vitro and in vivo. The incorporation of this compound into a molecule can confer enhanced stability through several mechanisms attributable to its carbamate and tert-butyl moieties.
The carbamate linkage is inherently more resistant to hydrolysis and enzymatic degradation compared to ester or amide bonds, which are more susceptible to cleavage by esterases and proteases found in the body. nih.gov This proteolytic stability is a key reason why carbamates are often used to replace peptide bonds in pharmaceuticals. nih.gov By integrating the this compound building block, medicinal chemists can protect amine functionalities within a drug molecule, preventing their rapid metabolism and prolonging the drug's half-life. nih.govnih.gov
Table 1: Comparative Stability of Functional Groups in Physiological Conditions
| Functional Group | Susceptibility to Hydrolysis | Susceptibility to Enzymatic Cleavage | General Stability |
| Ester | High | High (Esterases) | Low |
| Amide | Moderate | Moderate (Proteases) | Moderate |
| Carbamate | Low | Low | High |
This table provides a generalized comparison of the stability of different functional groups commonly found in pharmaceuticals.
Research on carbamate derivatives has shown that their incorporation can lead to compounds with improved stability profiles. nih.gov For instance, in the development of agrochemicals, this compound has been used to formulate pesticides and herbicides with enhanced efficacy, partly due to improved stability. chemimpex.com While specific data on complex molecules derived from this exact building block is proprietary or embedded in patent literature, the general principles of carbamate chemistry strongly support its role in enhancing the stability of active components.
Improving Absorption Mechanisms
The absorption of a drug, particularly after oral administration, is heavily dependent on its physicochemical properties, such as lipophilicity and its ability to permeate cell membranes. The structural features of this compound make it a valuable tool for optimizing these properties and thereby improving a drug's absorption profile.
The carbamate group itself can also contribute to improved absorption. It can participate in hydrogen bonding through its carbonyl group and the NH moiety, which can influence its interaction with membrane transporters and its solubility in the aqueous environment of the gut. nih.gov The balance between lipophilicity and hydrophilicity is crucial for optimal absorption, and the presence of both the lipophilic tert-butyl and cyclohexyl groups, alongside the more polar carbamate and hydroxymethyl groups, allows for a fine-tuning of this balance.
Table 2: Physicochemical Properties of this compound and their Influence on Absorption
| Structural Feature | Physicochemical Property | Impact on Absorption Mechanism |
| tert-Butyl Group | Increased Lipophilicity, Steric Bulk | Enhances passive diffusion across lipid membranes |
| Cyclohexyl Ring | Increased Lipophilicity | Contributes to better membrane permeability |
| Carbamate Group | Hydrogen Bonding Capacity, Metabolic Stability | Modulates solubility and interactions with transporters, prevents pre-systemic metabolism |
| Hydroxymethyl Group | Polarity, Reactive Handle | Influences aqueous solubility and provides a point for further molecular modification |
This table outlines the contribution of each part of the molecule to the physicochemical properties that influence drug absorption.
Furthermore, the enhanced stability conferred by the carbamate group, as discussed in the previous section, also plays a crucial role in improving absorption. By resisting degradation in the harsh environment of the stomach and intestines, and by avoiding first-pass metabolism in the liver, a greater proportion of the administered dose is available to be absorbed into the systemic circulation. nih.gov This increased bioavailability is a direct consequence of the improved stability provided by the carbamate moiety.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation within Synthetic Pathways
Spectroscopic analysis provides a detailed view of the molecular structure of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate, confirming the presence of key functional groups and providing insights into the stereochemistry of the cyclohexyl ring. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of the cis and trans isomers of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide definitive information about the connectivity of atoms and their spatial relationships.
In ¹H NMR, the proton on the carbon bearing the carbamate (B1207046) group (-CH-NHBoc) is of particular diagnostic importance for distinguishing between the cis and trans isomers. In substituted cyclohexanes, axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants due to trans-diaxial interactions with neighboring axial protons, compared to equatorial protons. For the trans isomer, where both the hydroxymethyl and the carbamate groups can occupy equatorial positions in the more stable chair conformation, the proton attached to the carbamate-bearing carbon is axial, leading to a broader multiplet with larger coupling constants. Conversely, in the cis isomer, one substituent is axial and the other is equatorial, resulting in a different set of coupling constants for the corresponding proton.
Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY, is instrumental in confirming the stereochemical arrangement. ceitec.czwikipedia.orgyoutube.com For the cis isomer, NOE correlations would be expected between the protons of the hydroxymethyl group and the proton on the carbamate-bearing carbon, if they are in a 1,3-diaxial relationship in one of the chair conformations. Such correlations would be absent or weaker in the more rigid trans isomer where these groups are further apart.
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the cyclohexyl ring carbons are sensitive to the stereochemistry of the substituents. For instance, a carbon atom bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when it bears an equatorial substituent.
Below are tables with expected ¹H and ¹³C NMR chemical shifts for the isomers, based on data from analogous compounds like tert-butyl cyclohexylcarbamate. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Multiplicity |
| -C(CH₃)₃ | ~1.45 | ~1.45 | s |
| Cyclohexyl-H | 1.00 - 2.10 | 1.00 - 2.10 | m |
| -CH-NHBoc | ~3.60 (broad) | ~3.40 (multiplet) | m |
| -CH₂-OH | ~3.50 | ~3.50 | d |
| -NH- | ~4.50 (broad) | ~4.40 (broad) | br s |
| -OH | Variable | Variable | br s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |
| -C(CH₃)₃ | ~28.4 | ~28.4 |
| Cyclohexyl Carbons | 20 - 45 | 20 - 45 |
| -C(CH₃)₃ | ~79.5 | ~79.5 |
| -CH-NHBoc | ~50.0 | ~49.7 |
| -CH₂-OH | ~67.0 | ~67.0 |
| C=O | ~155.8 | ~155.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the carbamate, and the O-H bond of the alcohol.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (carbamate) | 3300-3500 | Medium |
| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |
| C=O Stretch (carbamate) | 1680-1700 | Strong |
| N-H Bend (carbamate) | 1510-1550 | Medium |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be observed, confirming the molecular formula. A characteristic fragmentation pattern involves the loss of the tert-butyl group or isobutylene (B52900), leading to a prominent ion.
Chromatographic Techniques for Purity Assessment and Isomer Separation in Research
Chromatographic methods are essential for assessing the purity of this compound and for separating its cis and trans diastereomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purity analysis and preparative separation of the isomers. nih.govresearchgate.netnih.gov
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used for purity determination. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a typical starting point. Detection is usually performed using a UV detector, as the carbamate group has a UV chromophore.
Isomer Separation: The separation of the cis and trans diastereomers can be achieved using either normal-phase or reversed-phase HPLC. Due to their different polarities and three-dimensional shapes, the two isomers will interact differently with the stationary phase, leading to different retention times. Chiral stationary phases can also be employed to separate the enantiomers of each diastereomer. hplc.eu
Gas Chromatography (GC)
Gas chromatography can be used for purity assessment, particularly for checking for volatile impurities. The hydroxyl group may require derivatization (e.g., silylation) to increase the compound's volatility and prevent peak tailing. A non-polar or medium-polarity capillary column would be suitable for this analysis, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Table 4: Representative Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |
| RP-HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV (210 nm) | Purity Assessment |
| Normal-Phase HPLC | Silica, 4.6 x 250 mm, 5 µm | Hexane/Isopropanol | UV (210 nm) | Isomer Separation |
| GC-MS | DB-5 or equivalent, 30 m x 0.25 mm | Helium | Mass Spectrometry | Purity and Impurity Profiling |
Stereochemical Assignment Methodologies for Chiral Isomers
The 3-position of the cyclohexyl ring is a stereocenter, and therefore, this compound exists as a pair of enantiomers for both the cis and trans diastereomers. The assignment of the absolute configuration (R or S) is a critical aspect of its characterization.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry. rsc.org This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct assignment of the configuration at the chiral centers.
Chiral Chromatography
Analytical and preparative chiral chromatography can be used to separate the enantiomers. By using a chiral stationary phase (CSP), the two enantiomers will have different retention times. While this method separates the enantiomers, it does not directly assign the absolute configuration unless a standard of known configuration is available for comparison. However, preparative chiral separation is crucial for obtaining enantiomerically pure samples for further studies.
NMR Spectroscopy with Chiral Derivatizing Agents
In the absence of crystals suitable for X-ray analysis, NMR spectroscopy can be used to determine the absolute configuration. This often involves derivatizing the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researchgate.net The ¹H NMR signals of the resulting diastereomers will show different chemical shifts, particularly for protons near the newly formed chiral center. By analyzing these chemical shift differences, the absolute configuration of the original alcohol can be determined.
Computational and Theoretical Studies on Tert Butyl 3 Hydroxymethyl Cyclohexyl Carbamate
Conformational Analysis of the Cyclohexyl Ring System and Substituents
The conformational landscape of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate is primarily dictated by the chair conformation of the cyclohexane (B81311) ring, which minimizes torsional and angle strain. The stereochemical arrangement of the tert-butoxycarbonylamino (-NHBoc) and hydroxymethyl (-CH2OH) substituents, being either cis or trans, determines the relative energies of the possible chair conformers. The stability of these conformers is largely influenced by the steric bulk of the substituents and their preference for the more spacious equatorial position over the sterically hindered axial position.
| Substituent | Estimated A-value (kcal/mol) |
|---|---|
| -NHBoc (tert-butoxycarbonylamino) | > 4.9 (estimated) |
| -CH2OH (hydroxymethyl) | ~ 1.7 (estimated) |
For the cis-isomer, the diequatorial conformation is overwhelmingly favored. In this arrangement, both the bulky -NHBoc group and the hydroxymethyl group reside in the less sterically demanding equatorial positions. The alternative diaxial conformation would introduce severe 1,3-diaxial interactions, making it energetically highly unfavorable.
For the trans-isomer, the two chair conformations will each have one substituent in an axial position and the other in an equatorial position. Given the significantly larger steric demand of the -NHBoc group compared to the hydroxymethyl group, the conformer with the -NHBoc group in the equatorial position and the hydroxymethyl group in the axial position will be the more stable and therefore the predominant form at equilibrium.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. These calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
One area of interest is the hydrolysis of the carbamate (B1207046) functionality. Computational studies on similar carbamate systems have shown that hydrolysis can proceed through different pathways, often involving tetrahedral intermediates. Quantum chemical calculations can determine the activation energies for these pathways, revealing the most likely mechanism under specific conditions (e.g., acidic or basic catalysis). For instance, the energy barrier for the nucleophilic attack of a water or hydroxide (B78521) ion at the carbonyl carbon of the carbamate can be calculated, as can the energies of the subsequent bond-breaking steps.
Another key reaction is the oxidation of the primary alcohol. Theoretical studies on the oxidation of alcohols on cyclohexane rings can provide insights into the mechanism. For example, in a chromium-catalyzed oxidation, DFT calculations can model the formation of the chromate (B82759) ester intermediate and the subsequent rate-determining hydrogen abstraction step. The calculated transition state structures for such reactions reveal the geometry of the reacting centers and the influence of the cyclohexane ring conformation on the reaction rate.
| Reaction Type | Computational Method | Key Information Obtained |
|---|---|---|
| Carbamate Hydrolysis | DFT (e.g., B3LYP/6-31G*) | Transition state energies, reaction pathway, intermediate structures |
| Alcohol Oxidation | DFT, ab initio methods | Activation energy barriers, mechanism of C-H bond cleavage, role of catalyst |
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational models are increasingly used to predict the reactivity and selectivity of organic reactions, and these can be applied to this compound. By analyzing the electronic and steric properties of the molecule, it is possible to forecast how it will behave in various synthetic transformations.
For reactions involving the hydroxymethyl group, computational chemistry can predict the regioselectivity and stereoselectivity. For example, in an esterification reaction, calculations can assess the steric hindrance around the hydroxyl group in different conformations, predicting the ease of reaction. In reactions that generate a new stereocenter, such as the addition of a nucleophile to the carbonyl group after oxidation of the alcohol, computational models can predict which diastereomer will be formed preferentially. This is often achieved by calculating the energies of the transition states leading to the different stereoisomeric products.
Similarly, for reactions involving the carbamate group or the cyclohexane ring itself, theoretical studies can provide valuable predictions. For instance, the acidity of the N-H proton of the carbamate can be calculated, providing an indication of its reactivity as a nucleophile or its propensity to undergo deprotonation. For reactions on the cyclohexane ring, such as C-H activation, computational models can predict which C-H bond is most likely to react based on factors like bond dissociation energies and steric accessibility.
The prediction of selectivity is often based on the Curtin-Hammett principle, where the product ratio is determined by the difference in the free energies of the transition states leading to the different products. Quantum chemical calculations can provide these energy differences with a reasonable degree of accuracy, making them a valuable tool for synthetic planning.
| Transformation | Predicted Selectivity | Basis of Prediction |
|---|---|---|
| Nucleophilic attack on oxidized hydroxymethyl group | Diastereoselectivity | Calculation of transition state energies for attack from different faces |
| C-H functionalization of the cyclohexane ring | Regioselectivity | Analysis of bond dissociation energies and steric accessibility |
Future Perspectives and Emerging Methodologies in the Research of Tert Butyl 3 Hydroxymethyl Cyclohexyl Carbamate
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of carbamates, including tert-butyl [3-(hydroxymethyl)cyclohexyl]carbamate, often involves multi-step procedures that may utilize hazardous reagents. Future research is increasingly directed towards the development of more efficient and environmentally benign synthetic methodologies.
Key areas of development include:
Catalytic Approaches: The exploration of novel catalysts is a significant avenue for improving the efficiency of carbamate (B1207046) synthesis. For instance, the use of ionic liquids as catalysts for N-tert-butyloxycarbonylation offers a recyclable and effective medium for the reaction.
Green Solvents and Reagents: A shift towards greener solvents and reagents is paramount for sustainable synthesis. Methodologies that minimize the use of hazardous substances are being actively pursued. For example, procedures that utilize water as a solvent or employ solvent-free conditions are gaining traction.
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing purification steps and minimizing waste.
Flow Chemistry: The application of flow chemistry presents an opportunity for the continuous and scalable production of this compound. This technology can offer better control over reaction parameters, leading to higher yields and purity.
| Synthetic Strategy | Advantages | Challenges |
| Catalytic Methods | High efficiency, recyclability of catalysts, mild reaction conditions. | Catalyst cost and stability, potential for metal contamination. |
| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, potential for different reaction kinetics. |
| One-Pot Synthesis | Increased efficiency, reduced waste, time and cost savings. | Compatibility of reagents and intermediates, optimization of reaction conditions. |
| Flow Chemistry | Precise control, enhanced safety, scalability, potential for automation. | Initial setup cost, potential for clogging. |
This table provides a summary of emerging synthetic strategies for this compound and their associated advantages and challenges.
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of this compound is primarily centered around its two functional groups: the N-Boc protected amine and the primary hydroxyl group. Future research will likely focus on uncovering novel transformations and reactivity patterns of this versatile molecule.
The N-Boc protecting group is known for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions. This allows for the selective deprotection of the amine, which can then participate in a variety of subsequent reactions, such as amide bond formation, alkylation, or arylation.
The primary hydroxyl group offers a handle for a diverse array of chemical transformations. These include:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a new range of functionalized cyclohexane (B81311) derivatives.
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities and the synthesis of more complex molecules.
Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles.
Emerging research may also explore the synergistic reactivity of the two functional groups, potentially leading to novel intramolecular cyclization reactions to form bicyclic structures.
| Functional Group | Reaction Type | Potential Products |
| N-Boc Protected Amine | Deprotection (Acidic) | Primary Amine |
| Subsequent Reactions | Amides, Secondary/Tertiary Amines | |
| Primary Hydroxyl Group | Oxidation | Aldehyde, Carboxylic Acid |
| Esterification | Esters | |
| Etherification | Ethers | |
| Nucleophilic Substitution | Azides, Halides, Cyanides, etc. |
This interactive data table outlines the key reactivity of the functional groups present in this compound.
Expansion of Applications in Emerging Areas of Chemical Science
The unique structural features of this compound make it a valuable precursor for the synthesis of complex molecules with potential applications in various fields of chemical science, most notably in medicinal chemistry.
Medicinal Chemistry: The carbamate moiety is a key structural motif in many approved drugs and is increasingly utilized in drug design. nih.gov Carbamates can act as peptide bond surrogates, enhancing the metabolic stability and cell permeability of drug candidates. nih.gov Derivatives of this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. For example, a related compound, tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate, is a key intermediate for the anticoagulant drug Edoxaban. eagle-pharm.com The cyclohexane scaffold provides a rigid framework that can be functionalized to interact with biological targets.
Materials Science: While less explored, the bifunctional nature of this compound could be exploited in the synthesis of novel polymers and materials. The hydroxyl group can be used for polymerization, while the protected amine can be deprotected post-polymerization to introduce functionality onto the polymer backbone.
As a Versatile Building Block: The distinct reactivity of the two functional groups allows for the sequential or orthogonal functionalization of the cyclohexane ring. This makes this compound an attractive starting material for the synthesis of a wide range of complex molecules and natural product analogues.
Future research will likely focus on leveraging this compound as a scaffold to create libraries of diverse molecules for high-throughput screening in drug discovery and for the development of new materials with tailored properties.
Q & A
Q. Basic Research Focus
- Mass Spectrometry (MS) : ESI+ confirms molecular ion peaks (e.g., m/z 386 [M+H]⁺ for intermediates) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., trans-4-hydroxymethyl configuration) .
How to resolve contradictions in reported reaction conditions for similar carbamate syntheses?
Advanced Research Focus
Discrepancies (e.g., NaHCO₃ vs. LHMDS in amination) arise from substrate sensitivity. Systematic approaches include:
- Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify rate-limiting steps.
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and catalyst loading .
- Cross-validation : Compare yields from alternative routes (e.g., Fe reduction vs. catalytic hydrogenation) .
What purification strategies are effective for tert-Butyl carbamate derivatives?
Q. Basic Research Focus
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates polar intermediates .
- Recrystallization : Use EtOH/H₂O mixtures for high-purity crystalline products .
- Acid-Base Extraction : Remove unreacted amines or acids via pH-selective partitioning .
What strategies evaluate the bioactivity of tert-Butyl carbamate derivatives?
Q. Advanced Research Focus
- Molecular Docking : Predict binding affinity to targets like kinases or GPCRs based on bicyclic/heteroaryl motifs .
- Enzymatic Assays : Test inhibition of disease-relevant enzymes (e.g., proteases) using fluorogenic substrates .
- SAR Studies : Modify substituents (e.g., piperazine in ) to correlate structure with activity .
How does stereochemistry impact the synthesis and properties of this compound?
Q. Advanced Research Focus
- Stereoselective Synthesis : Chiral catalysts (e.g., (R)-BINAP) control cyclohexyl stereochemistry, critical for bioactivity .
- Stability : Trans isomers (e.g., trans-4-hydroxymethyl) exhibit higher thermal stability than cis counterparts .
- Analytical Challenges : Use chiral HPLC or NOESY to resolve stereoisomers .
What safety protocols are recommended for handling tert-Butyl carbamates?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., THF, EtOAc) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
What reaction mechanisms underpin tert-Butyl carbamate intermediate formation?
Q. Advanced Research Focus
- Nucleophilic Aromatic Substitution : Pyrimidine chlorides react with cyclohexylamines via SNAr, facilitated by electron-withdrawing nitro groups .
- Reductive Amination : Fe-mediated reduction of nitro intermediates proceeds through nitroso and hydroxylamine intermediates .
- Cyclization : Intramolecular amidation in NMP forms bicyclic structures via thermal activation .
How should this compound be stored for long-term stability?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber glass .
- Moisture Control : Add molecular sieves to avoid carbamate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
